molecular formula C8H7BrN2 B6589329 6-bromo-3-methylimidazo[1,5-a]pyridine CAS No. 1526517-09-8

6-bromo-3-methylimidazo[1,5-a]pyridine

Cat. No. B6589329
CAS RN: 1526517-09-8
M. Wt: 211.1
InChI Key:
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Description

6-Bromo-3-methylimidazo[1,5-a]pyridine (6-Br-3-MeImPy) is a synthetic compound that has been studied for its potential applications in scientific research. It is a heterocyclic aromatic compound, which is a type of compound containing one or more ring structures that contain at least two different elements. This compound has been studied for its potential applications in drug discovery, biochemistry, and pharmacology, among others.

Scientific Research Applications

6-Br-3-MeImPy has been studied for its potential applications in drug discovery, biochemistry, and pharmacology. For example, it has been used as a substrate for the enzyme cytochrome P450 2C9, which is involved in drug metabolism. It has also been used as a ligand in drug-target binding studies, as it has an affinity for certain proteins. Additionally, it has been used in a variety of biochemical assays to detect and measure the activity of enzymes.

Mechanism of Action

The mechanism of action of 6-Br-3-MeImPy is not fully understood. However, it is believed that the compound binds to cytochrome P450 2C9, which is an enzyme involved in drug metabolism. This binding results in the inhibition of the enzyme, which prevents the metabolism of drugs. Additionally, it is believed that 6-Br-3-MeImPy binds to certain proteins, which can affect their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Br-3-MeImPy are not fully understood. However, it is believed that the compound has an inhibitory effect on cytochrome P450 2C9, which can affect the metabolism of drugs. Additionally, it is believed that the compound can bind to certain proteins, which can affect their activity.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Br-3-MeImPy in laboratory experiments include its availability, its low cost, and its ability to bind to certain proteins. Additionally, the compound can be synthesized in a laboratory setting using a variety of methods. The major limitation of using 6-Br-3-MeImPy in laboratory experiments is that its mechanism of action is not fully understood.

Future Directions

The future directions for 6-Br-3-MeImPy research include further investigation of its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery. Additionally, further research could be conducted to explore the potential uses of the compound in other areas of scientific research, such as biochemistry and pharmacology. Lastly, more research could be conducted to identify other potential synthesizing methods for the compound.

Synthesis Methods

6-Br-3-MeImPy can be synthesized in a laboratory setting using a variety of methods. One method involves the use of a palladium-catalyzed reaction between 3-methyl-2-bromo-1H-imidazole and 1,5-dibromopyridine. This reaction produces 6-Br-3-MeImPy as the main product. Another method involves the use of a palladium-catalyzed reaction between 3-methyl-2-bromo-1H-imidazole and 4-bromobenzaldehyde. This reaction also produces 6-Br-3-MeImPy as the main product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-3-methylimidazo[1,5-a]pyridine involves the reaction of 3-methylimidazo[1,5-a]pyridine with bromine in the presence of a suitable solvent.", "Starting Materials": [ "3-methylimidazo[1,5-a]pyridine", "Bromine", "Suitable solvent (e.g. chloroform, dichloromethane)" ], "Reaction": [ "Add 3-methylimidazo[1,5-a]pyridine (1.0 equiv) to a round-bottom flask equipped with a stir bar.", "Add a suitable solvent (e.g. chloroform, dichloromethane) to the flask to dissolve the 3-methylimidazo[1,5-a]pyridine.", "Add bromine (1.1 equiv) dropwise to the flask while stirring at room temperature.", "Continue stirring the reaction mixture for 2-3 hours at room temperature.", "Quench the reaction by adding a saturated solution of sodium thiosulfate (Na2S2O3) dropwise to the flask until the yellow color of the bromine disappears.", "Extract the product with a suitable solvent (e.g. ethyl acetate, dichloromethane).", "Dry the organic layer over anhydrous sodium sulfate (Na2SO4) and filter the solution.", "Concentrate the solution under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography using a suitable solvent system (e.g. hexane/ethyl acetate) to obtain pure 6-bromo-3-methylimidazo[1,5-a]pyridine." ] }

CAS RN

1526517-09-8

Product Name

6-bromo-3-methylimidazo[1,5-a]pyridine

Molecular Formula

C8H7BrN2

Molecular Weight

211.1

Purity

95

Origin of Product

United States

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